molecular formula C20H26N4O5S B2938163 N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 899944-66-2

N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2938163
CAS No.: 899944-66-2
M. Wt: 434.51
InChI Key: NWGUWDHUQOZXQB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are a special class of N-heterocyclic compounds that have been widely used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis route for your compound would depend on the exact structure and functional groups present .


Molecular Structure Analysis

The exact molecular structure of your compound would need to be determined through methods such as spectroscopy . Pyrazoles generally have two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, often serving as building blocks in the synthesis of more complex organic molecules . The specific reactions your compound can undergo would depend on its exact structure and functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Pyrazoles are generally weak bases or acids, with the strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Antitumor Activity

A study on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar in structure to the specified compound, showed promising antitumor activities against hepatocellular carcinoma cell lines. Compounds synthesized via reaction of specific precursors exhibited significant inhibitory effects, with IC50 values ranging from 1.37 to 2.09 μM, indicating their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Activity in Oxidation Processes

Another area of application is in catalytic processes. For instance, dioxidomolybdenum(VI) complexes derived from related hydrazone ligands demonstrated effective catalytic properties for the epoxidation of styrene, using different oxidants. This catalytic activity is crucial for various industrial processes, including the production of epoxy resins (Luo, Han, & Xue, 2020).

Inhibition of Steel Corrosion

Pyrazolone derivatives have been investigated for their ability to inhibit the corrosion of steel in acidic media. This research is significant for protecting industrial equipment and infrastructure from corrosive damage. Studies combining experimental and theoretical approaches demonstrated high inhibition efficiency of certain pyrazolone derivatives, suggesting their potential application in corrosion protection (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

Potential Applications in Organic Synthesis

The compound's structural features, particularly the presence of thieno[3,4-c]pyrazol moiety, make it a candidate for use in organic synthesis, especially in the construction of complex molecules with potential biological activity. Research on related compounds has shown their utility in synthesizing a variety of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).

Future Directions

The future directions for research on your compound would likely involve further exploration of its potential biological activities and applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Properties

IUPAC Name

N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-13(2)29-9-5-8-21-19(25)20(26)22-18-16-11-30(27,28)12-17(16)23-24(18)15-7-4-6-14(3)10-15/h4,6-7,10,13H,5,8-9,11-12H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGUWDHUQOZXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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